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Compound of Interest

Compound Name: Dehydroleucine

CAS No.: 113586-23-5

Cat. No.: B049857 Get Quote

Executive Summary
Dehydroleucine is a non-canonical amino acid (ncAA) analogue of leucine containing a

carbon-carbon double bond. While multiple isomers exist, 4,5-dehydroleucine (also known as

-dehydroleucine or L-methallylglycine) is the primary isomer of interest in drug development.
Its terminal alkene serves as a reactive handle for Ring-Closing Metathesis (RCM) to generate
"stapled peptides"—macrocyclic structures with enhanced proteolytic stability and cell
permeability.

Part 1: Chemical Identity & Properties
The term "Dehydroleucine" is often ambiguous in literature. Precise identification requires

distinction between the position of the double bond.

Isomer Identification Table
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Compound
Name

Isomer
Specification

CAS Number
Molecular
Weight ( g/mol
)

Formula

L-4,5-

Dehydroleucine

(S)-2-amino-4-

methylpent-4-

enoic acid

87392-13-0 129.16

N-Acetyl-L-4,5-

Dehydroleucine

N-acetyl

derivative
88547-24-4 171.20

Fmoc-L-4,5-

Dehydroleucine

Fmoc-protected

(SPPS grade)
87720-55-6 351.40

2,3-

Dehydroleucine

-unsaturated

(Michael

acceptor)

113586-23-5 129.16

Physical Properties (Fmoc-L-4,5-Dehydroleucine)
Appearance: White to off-white crystalline powder.

Solubility: Soluble in DMF, DMSO, and Methanol; sparingly soluble in water.

Melting Point: 127–133 °C.

Stability: Stable under standard SPPS conditions; alkene is sensitive to strong hydrogenation

or radical initiators without protection.

Part 2: Synthesis & Production Protocols
Stereoselective Synthesis: Schöllkopf Bis-Lactim Ether
Method
Causality: To ensure high enantiomeric purity (>95% ee), which is critical for clinical drug

candidates, the Schöllkopf auxiliary is preferred over racemic phase-transfer alkylation.

Reagents:
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Schöllkopf auxiliary: (3S)-3,6-dihydro-2,5-dimethoxy-3-isopropylpyrazine.

Electrophile: 3-bromo-2-methylpropene (Methallyl bromide).

Base: n-Butyllithium (n-BuLi).

Protocol:

Deprotonation: Dissolve the Schöllkopf auxiliary in dry THF at -78°C under argon. Add n-BuLi

(1.1 eq) dropwise. Mechanism: Lithium coordinates with the enolate oxygen, creating a rigid

chiral environment.

Alkylation: Add 3-bromo-2-methylpropene (1.2 eq) slowly. Stir at -78°C for 4 hours. Logic:

The bulky isopropyl group on the auxiliary blocks one face, forcing the electrophile to attack

trans to the isopropyl group, yielding the L-configuration.

Hydrolysis: Quench with mild acid (0.1N TFA/H2O) to cleave the auxiliary.

Purification: Isolate the methyl ester, then hydrolyze to the free acid using LiOH in

THF/Water.

Visualization: Synthesis Workflow
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Caption: Stereoselective synthesis route ensuring L-isomer purity via steric control of the

Schöllkopf auxiliary.

Part 3: Applications in Drug Discovery
Peptide Stapling via Ring-Closing Metathesis (RCM)
4,5-Dehydroleucine serves as a critical "stapling" residue. When incorporated at positions

and
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(or

) of a peptide sequence, the pendant alkene groups can be cross-linked using a Ruthenium
catalyst (Grubbs I/II).

Why it works:

Conformational Constraint: The formed hydrocarbon bridge locks the peptide into an

-helical conformation.

Proteolytic Resistance: The "staple" shields the peptide backbone from proteases.

Cell Permeability: The hydrophobic staple facilitates membrane traversal.

Experimental Protocol: On-Resin RCM Stapling
Self-Validating Step: The reaction progress is monitored by the mass shift of -28 Da (loss of

ethylene,

).

Materials:

Peptide-resin (Fmoc-SPPS generated) containing two 4,5-dehydroleucine residues.

Grubbs Catalyst (1st or 2nd Generation).

Solvent: 1,2-Dichloroethane (DCE) (degassed).

Step-by-Step:

Preparation: Swell the resin in degassed DCE for 20 minutes. Note: Oxygen poisons the

Ruthenium catalyst; thorough degassing is mandatory.

Catalyst Addition: Add Grubbs Catalyst (20 mol%) dissolved in DCE to the resin.[1]

Reaction: Agitate at room temperature for 2 hours.

Cycling: Drain and repeat the catalyst addition step to drive the reaction to completion.
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Wash: Wash resin with DCE (3x), DCM (3x), and MeOH (3x) to remove catalyst residues.

Validation (QC): Cleave a micro-sample of resin. Analyze via LC-MS.

Pass Criteria: Observed Mass = Calculated Mass (Linear) - 28.05 Da.

Visualization: Peptide Stapling Mechanism
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Caption: On-resin Ring-Closing Metathesis (RCM) workflow for generating stapled peptides

using dehydroleucine.

Part 4: Quality Control & Self-Validation
To ensure scientific integrity, every batch of Fmoc-4,5-dehydroleucine must undergo the

following QC checks before use in SPPS:

Chiral HPLC:

Column: Chiralpak AD-H or OD-H.
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Mobile Phase: Hexane/Isopropanol (90:10).

Requirement: >99.5% enantiomeric excess (ee) to prevent diastereomer formation in

peptides.

1H NMR Verification (DMSO-d6):

Confirm the presence of terminal alkene protons: Multiplet at

5.7–5.8 ppm (methine) and doublet at

5.0–5.1 ppm (terminal methylene).

Confirm Fmoc protecting group: Doublet at

7.9 ppm (aromatic).

TLC Purity Check:

System: Ethyl Acetate/Hexane (1:1).

Visualization: UV (254 nm) and KMnO4 stain (active alkene turns brown).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. biotage.com [biotage.com]

To cite this document: BenchChem. [Technical Guide: Dehydroleucine in Drug Discovery &
Protein Engineering]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b049857#dehydroleucine-cas-number-and-molecular-
weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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